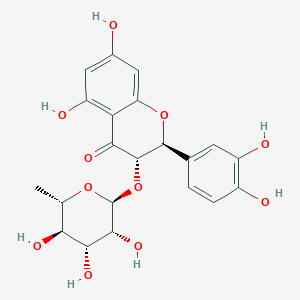

Neoastilbin

描述

Overview of Flavonoid Research in Natural Products

Flavonoids represent a vast and diverse group of secondary metabolites found throughout the plant kingdom. mdpi.com These polyphenolic compounds are integral to plant growth and development, contributing to pigmentation, UV protection, and defense against pathogens. In the realm of natural product research, flavonoids are extensively studied for their wide array of potential biological activities, including antioxidant and anti-inflammatory effects. mdpi.comontosight.ai Their structural diversity, with a basic skeleton that can be modified in numerous ways, gives rise to a multitude of compounds with distinct properties and functions.

Contextualization of Neoastilbin within Dihydroflavonol Glycosides

This compound belongs to the dihydroflavonol subclass of flavonoids, also known as flavanonols. wikipedia.org Specifically, it is a dihydroflavonol glycoside, meaning it consists of a dihydroflavonol core structure linked to a sugar moiety. ontosight.aiwikipedia.org The core of this compound is taxifolin (B1681242) (also known as dihydroquercetin), and the sugar attached is a rhamnose molecule. ontosight.aichemicalbook.com Its chemical structure features a chroman-4-one backbone with hydroxyl groups at various positions, which, along with the sugar component, influence its chemical properties like solubility and stability. ontosight.ai this compound is one of five dihydroflavonol glycosides that have been identified in the rhizome of Smilax glabra, alongside astilbin (B1665800), isoastilbin (B1163041), neoisoastilbin (B1250918), and (2R, 3R)-taxifolin-3'-O-β-D-pyranoglucoside. wikipedia.orgnih.gov

Historical Perspectives and Traditional Uses of this compound-Containing Plants

The primary plant source for this compound is Smilax glabra, a plant with a long history of use in traditional medicine, particularly in Asia. ncsu.edumskcc.orgwikipedia.org Known as "Tufuling" in traditional Chinese medicine, the rhizome of Smilax glabra has been traditionally used to address a variety of ailments, including infections and inflammatory conditions. ncsu.edumskcc.org In traditional Chinese medicine, it is used to treat conditions such as dysentery and joint pain. wikipedia.org The plant is also utilized in Hindu Ayurvedic medicine. ncsu.edu In Vietnam, a decoction of the rhizomes is used to treat rheumatic arthritis and psoriasis. prota4u.org These traditional applications have provided a foundation for modern scientific investigations into the plant's chemical constituents and their pharmacological effects.

Significance of Stereoisomerism in Natural Product Bioactivity Research

This compound is a stereoisomer of astilbin. mdpi.com Due to the presence of two chiral centers at the C-2 and C-3 positions of its core structure, astilbin exists as four distinct stereoisomers: astilbin ((2R, 3R)-taxifolin 3-O-α-L-rhamnopyranoside), this compound ((2S, 3S)-taxifolin 3-O-α-L-rhamnopyranoside), isoastilbin ((2R, 3S)-taxifolin 3-O-α-L-rhamnopyranoside), and neoisoastilbin ((2S, 3R)-taxifolin 3-O-α-L-rhamnopyranoside). mdpi.comresearchgate.net

The spatial arrangement of atoms in these stereoisomers can significantly impact their biological activity. mdpi.com For instance, research has shown that the different stereoisomers of astilbin exhibit varying degrees of bioactivity. nih.govnih.gov While astilbin is typically the most abundant of the four isomers in plants, leading to more extensive research on its properties, studies on this compound and the other isomers are revealing their unique characteristics. mdpi.com For example, this compound has a sweet taste, whereas astilbin does not. mdpi.com This highlights the critical importance of studying each stereoisomer individually to fully understand its potential.

Research Findings on this compound

Recent studies have begun to shed light on the specific biological activities of this compound.

Anti-inflammatory and Antioxidant Properties:

this compound has demonstrated anti-inflammatory and antioxidant activities. researchgate.netbiocrick.comnih.gov

It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.combiocrick.comnih.gov

In studies on gouty arthritis, this compound was found to reduce ankle swelling and inflammatory cell infiltration in mouse models. nih.govnih.gov It exerts these anti-gout effects by inhibiting the activation of the NF-κB and NLRP3 inflammasome pathways. nih.govnih.gov

Research comparing six flavonoids from Smilax glabra found that this compound, along with its isomers, possessed strong antioxidant activities. researchgate.netnih.govnih.gov

Enzyme Inhibition:

this compound has been identified as a potent inhibitor of lens aldose reductase, an enzyme implicated in diabetic complications. biocrick.comnih.gov

Studies on human cytochrome P450 enzymes, which are crucial for drug metabolism, have shown that this compound can inhibit the activities of CYP3A4 and CYP2D6. nih.gov

Physicochemical Properties:

The water solubility of this compound has been reported to be 217.16 μg/mL, which is higher than that of its stereoisomer, astilbin (132.72 μg/mL). mdpi.comsigmaaldrich.com

The absolute bioavailability of this compound in rats was found to be 0.28%, which is very poor and not significantly different from that of astilbin (0.30%). mdpi.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Model System | Key Findings |

|---|---|---|

| Anti-inflammatory | Monosodium urate-stimulated THP-1-derived macrophages and gouty arthritis mouse models | Reduced ankle swelling, decreased inflammatory cell infiltration, and inhibited the NF-κB and NLRP3 inflammasome pathways. nih.govnih.gov |

| Antioxidant | DPPH and ABTS+ radical scavenging assays, FRAP system | Exhibited strong antioxidant capacities. researchgate.netnih.gov |

| Enzyme Inhibition | Lens aldose reductase | Potent inhibition of the enzyme. biocrick.comnih.gov |

| Enzyme Inhibition | Human cytochrome CYP3A4 and CYP2D6 | Showed inhibitory effects on these drug-metabolizing enzymes. nih.gov |

Table 2: Physicochemical Properties of this compound and Astilbin

| Compound | Water Solubility (μg/mL) | Absolute Bioavailability in Rats (%) |

|---|---|---|

| This compound | 217.16 mdpi.comsigmaaldrich.com | 0.28 mdpi.com |

| Astilbin | 132.72 mdpi.comsigmaaldrich.com | 0.30 mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROGCCBNZBKLEL-MFSALPCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331828 | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54081-47-9 | |

| Record name | Neoastilbin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoastilbin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Identification, and Biosynthetic Pathways of Neoastilbin

Natural Sources and Botanical Origins

Neoastilbin has been successfully isolated and identified from a range of plant species and has also been detected in fermented beverages, highlighting its distribution in the natural world.

The rhizome of Smilax glabra, a plant used in traditional medicine, is a significant source of this compound. It coexists with its stereoisomers, including astilbin (B1665800), isoastilbin (B1163041), and neoisoastilbin (B1250918). Researchers have identified several flavonoids, phenolics, and phenylpropanoid glycosides within the rhizome of this plant. sioc-journal.cn The content of this compound in 84 samples of Smilax glabra medicinal materials was found to be in the range of 3.673 mg/g. acs.org

Studies comparing the physicochemical properties of astilbin and this compound isolated from Smilax glabra rhizoma revealed differences in their water solubility. researchgate.netwikipedia.org

Table 1: Physicochemical Properties of this compound and Astilbin from Smilax glabra

| Compound | Water Solubility (μg/mL) |

|---|---|

| This compound | 217.16 researchgate.netwikipedia.org |

This table is interactive. Click on the headers to sort.

This compound has been isolated from the bark of Weinmannia trichosperma, an evergreen tree native to Chile and Argentina. researchgate.net Metabolite profiling of the bark using ultra-high-performance liquid chromatography-electrospray ionization-Orbitrap-mass spectrometry (UHPLC-ESI-Orbitrap-MS) led to the isolation of three flavonols: isoastilbin, this compound, and neoisoastilbin. researchgate.net

Currently, there is no scientific literature available detailing the isolation of this compound from Bafodeya benna.

This compound, along with other isomers of astilbin, has been identified in red wines. nih.govresearchgate.netnih.gov Research suggests that this compound concentrations can be higher in older wines compared to younger ones, indicating its formation over time, possibly through the isomerization of astilbin. nih.govresearchgate.net A study that analyzed various commercial red wines found astilbin at a mean concentration of 9.2 ± 2.2 mg/L, ranging from 0.2 to 56.4 mg/L. nih.gov The presence of these isomers is of interest due to their potential contribution to the sensory properties of wine. nih.govresearchgate.netnih.gov

The stem bark of Koompassia malaccensis, a tall rainforest tree, contains this compound as one of its major bioactive phytochemicals. nih.gov Alongside astilbin and isoastilbin, these flavonol rhamnosides have been identified as antimicrobial compounds within the bark. nih.gov

Advanced Methodologies for Isolation and Purification

The isolation and purification of this compound and other flavonoid glycosides from complex natural extracts have been significantly improved by advanced chromatographic techniques.

High-Speed Counter-Current Chromatography (HSCCC) has emerged as a particularly effective method. sioc-journal.cn HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of samples and allowing for higher recovery rates. sioc-journal.cn This method has been successfully applied for the preparative separation of flavonoids from various plant sources.

The process typically involves the selection of a suitable two-phase solvent system to achieve an optimal partition coefficient (K) for the target compounds. For the isolation of flavonoids from Smilax glabra, a two-phase solvent system composed of n-hexane-n-butanol-water was utilized to yield astilbin and isoastilbin. sioc-journal.cn The structures of the isolated compounds are then confirmed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. sioc-journal.cn

Table 2: Advanced Separation Techniques for Flavonoid Glycosides

| Technique | Principle | Advantages |

|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | High recovery, no irreversible adsorption, lower solvent consumption compared to traditional methods. |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, used for analysis and purification. |

This table is interactive. Click on the headers to sort.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a primary technique for the isolation and purification of this compound from complex natural product extracts. nih.govresearchgate.netspringernature.com This method offers high resolution and efficiency, making it suitable for separating structurally similar isomers like this compound and astilbin. warwick.ac.uk The principle of preparative HPLC involves injecting a sample mixture into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture separate based on their differential interactions with the stationary and mobile phases. springernature.com

A specific method for the preparative separation of astilbin and this compound has been developed based on the study of their isomerization. nih.gov In one such application, semi-purified fractions obtained from other chromatographic methods were further purified using preparative HPLC with an ODS (Octadecylsilane) column. nih.gov The high resolving power of HPLC is due to the small diameter of the stationary phase particles (typically 3–10 µm) which are tightly packed to create a uniform bed, resulting in a very high surface area for solute interaction. researchgate.netspringernature.com

Below are the typical parameters used in the preparative HPLC purification of this compound and related isomers:

| Parameter | Description | Source |

|---|---|---|

| Stationary Phase | YMC-Pack ODS-A column | nih.gov |

| Mobile Phase | Methanol - 0.1% acetic acid in water (isocratic mode) | nih.gov |

| Flow Rate | 5.0 mL/min | nih.gov |

| Objective | Isolation and purification of compounds for structure elucidation and further research. | warwick.ac.uk |

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique used for the separation and purification of natural products, including this compound. mdpi.com Unlike HPLC, CCC uses no solid support matrix, which eliminates complications such as irreversible adsorption of the sample and peak tailing. mdpi.comnih.gov The separation is achieved by partitioning solutes between two immiscible liquid phases—one stationary and one mobile. The stationary phase is retained in the column by a centrifugal force. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC) has been successfully applied to purify astilbin and its isomer, isoastilbin, from the rhizome extract of Smilax glabra. researchgate.netepa.gov Although this specific study focused on astilbin and isoastilbin, the technique is highly suitable for separating the full range of stereoisomers, including this compound, due to its excellent sample recovery and ability to handle larger sample loads compared to analytical HPLC. nih.govnih.gov The selection of an appropriate two-phase solvent system is the most critical step in developing a CCC separation method. nih.gov

An example of an HSCCC application for separating flavonoid glycosides is detailed below:

| Parameter | Description | Source |

|---|---|---|

| Apparatus | High-Speed Counter-Current Chromatograph | researchgate.netepa.gov |

| Two-Phase Solvent System | n-hexane-n-butanol-water (1:1:2, v/v/v) | researchgate.netepa.gov |

| Stationary Phase | Upper phase of the solvent system | researchgate.netepa.gov |

| Mobile Phase | Lower phase of the solvent system | nih.gov |

| Sample Size | Up to 1.5 g of crude sample in a single operation | researchgate.netepa.gov |

Mechanisms of Isomerization and Biosynthetic Relationships

Interconversion with Astilbin and Other Stereoisomers

This compound is a stereoisomer of astilbin. researchgate.net The other stereoisomers include isoastilbin and neoisoastilbin. wikipedia.org These compounds can convert into one another under certain conditions, a process known as isomerization. nih.govnih.gov The interconversion of these isomers can occur through the opening of the heterocyclic C-ring, leading to the formation of a chalcone (B49325) intermediate. researchgate.netresearchgate.net This intermediate can then recyclize to form the different stereoisomers. researchgate.net

The stability and rate of isomerization are dependent on factors such as pH and temperature. nih.gov For instance, astilbin has been found to predominantly isomerize into this compound when incubated at 80°C in a solution with a pH of 7.0 for 10 hours. researchgate.netnih.gov This suggests that under neutral to slightly alkaline conditions and elevated temperatures, the equilibrium shifts to favor the formation of this compound. Research indicates that this compound is more stable than astilbin, which is attributed to the interaction between its rhamnose and B ring moiety. researchgate.netnih.gov Most of the degradation of astilbin and this compound results in their isomerization to neoisoastilbin and isoastilbin, respectively. researchgate.netnih.gov

The stereochemical configurations of the isomers are as follows:

Astilbin: (2R, 3R)

This compound: (2S, 3S) researchgate.net

Neoisoastilbin: (2S, 3R) wikipedia.orgresearchgate.net

Isoastilbin: (2R, 3S) wikipedia.orgresearchgate.net

The isomerization process is influenced by various substances. For example, ascorbic acid can accelerate the isomerization of astilbin, while β-cyclodextrin and most metal ions tend to inhibit the process. nih.gov

| Condition | Effect on Isomerization | Source |

|---|---|---|

| Temperature & pH | Incubation at 80°C and pH 7.0 promotes the conversion of astilbin to this compound. | researchgate.netnih.gov |

| Ascorbic Acid | Accelerates the isomerization of astilbin. | nih.gov |

| β-Cyclodextrin | Suppresses both isomerization and decomposition. | nih.gov |

| Metal Ions (e.g., Al³⁺) | Most metal ions inhibit isomerization; Al³⁺ can almost completely inhibit it. | nih.gov |

Formation during Aging Processes in Food Matrices

The isomerization of astilbin and its related compounds, leading to the formation of this compound, is a significant process that occurs during the processing and storage of certain foods and beverages. researchgate.net A notable example is the aging of wine, where the interconversion of these isomers can significantly affect the taste profile over time. researchgate.net

This transformation is linked to the chemical instability of astilbin, which degrades through both isomerization and decomposition depending on the conditions. researchgate.net In food matrices, factors such as temperature, pH, the presence of metal ions, and other food additives can influence the rate and extent of this compound formation. researchgate.net The underlying mechanism involves the formation of a chalcone intermediate, which is a key step in the structural rearrangement from astilbin to its isomers, including this compound. researchgate.net Consequently, the concentration of this compound in a food product is not static and can change depending on how the food is processed and stored. researchgate.net

Biological Activities and Pharmacological Effects of Neoastilbin

Anti-inflammatory Activities

Neoastilbin exerts its anti-inflammatory effects through a multi-targeted approach, influencing the complex network of cellular and molecular processes that drive the inflammatory response.

Research has shown that this compound can effectively modulate critical inflammatory pathways, thereby reducing the inflammatory cascade. A key mechanism is its ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and NLRP3 (NLR family pyrin domain containing 3) inflammasome pathways. nih.gov In studies on gouty arthritis, this compound was found to inhibit the activation of these pathways in THP-1-derived macrophages and in animal models. nih.gov This inhibition leads to a reduction in inflammatory cytokine release and a decrease in the infiltration of inflammatory cells at the site of inflammation. nih.gov The compound has been observed to dose-dependently reduce the protein expression levels of key components of these pathways, including NLRP3, Caspase-1, ASC, p-IKKα, p-p65, and p-IκBα. nih.gov Furthermore, this compound has been shown to inhibit the nuclear translocation of p65, a critical step in the activation of the NF-κB pathway. nih.gov Studies on lipopolysaccharide (LPS)-stimulated RAW264.7 cells also demonstrated that this compound significantly inhibits the protein expression of NF-κB p-p65. nih.govnih.gov

A significant aspect of this compound's anti-inflammatory activity is its capacity to inhibit the production of several key pro-inflammatory mediators.

This compound has been shown to significantly inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation. nih.govnih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound demonstrated a potent ability to reduce NO levels. nih.govnih.gov Macrophages are a primary source of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during an inflammatory response. mdpi.com The overproduction of NO can contribute to chronic inflammation and various autoimmune conditions. mdpi.com Therefore, the inhibition of NO production is a crucial aspect of this compound's anti-inflammatory potential.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Cells

| Treatment | NO Concentration | Statistical Significance | Source |

|---|---|---|---|

| Control | Baseline | - | nih.govnih.gov |

| LPS | Significantly Increased | - | nih.govnih.gov |

| LPS + this compound | Significantly Decreased | p < 0.01 | nih.govnih.gov |

Tumor Necrosis Factor-α (TNF-α) is a critical cytokine involved in systemic inflammation. mdpi.com this compound has demonstrated the ability to suppress the production of TNF-α. In a cellular model of psoriasis, treatment with astilbin (B1665800), a stereoisomer of this compound, significantly decreased the levels of TNF-α in IL-17-stimulated HaCaT cells. nih.gov Given the structural similarity and shared biological activities of these isomers, this suggests a similar inhibitory effect for this compound. The inhibition of TNF-α is a well-established therapeutic strategy for a variety of inflammatory diseases. mdpi.com

Interleukin-6 (IL-6) is another pivotal pro-inflammatory cytokine that is involved in the acute phase response and the transition to chronic inflammation. scientificarchives.com this compound has been shown to effectively inhibit the secretion of IL-6. nih.govnih.gov Similar to its effects on other cytokines, in LPS-stimulated RAW264.7 cells, this compound significantly reduced the production of IL-6. nih.govnih.gov The ability to suppress IL-6 production is a significant contributor to the anti-inflammatory properties of this compound.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Cells

| Cytokine | Effect of this compound Treatment | Statistical Significance | Source |

|---|---|---|---|

| IL-1β | Significant Inhibition | p < 0.01 | nih.govnih.gov |

| IL-6 | Significant Inhibition | p < 0.01 | nih.govnih.gov |

Therapeutic Potential in Gouty Arthritis Models

This compound has demonstrated significant therapeutic potential in animal models of gouty arthritis, an inflammatory condition triggered by the deposition of monosodium urate (MSU) crystals in joints. nih.govmdpi.comnih.gov Studies using a mouse model where gouty arthritis was induced by intra-articular injection of MSU have shown that this compound can effectively ameliorate the symptoms of the disease. nih.govmdpi.com Its protective effects are attributed to its anti-inflammatory properties, which involve the inhibition of key inflammatory pathways. mdpi.comnih.gov Research indicates that this compound's mechanism of action involves the suppression of the NF-κB and NLRP3 inflammasome pathways, which are crucial in the inflammatory response to MSU crystals. nih.govmdpi.com By inhibiting these pathways, this compound reduces the production of pro-inflammatory cytokines, mitigates joint swelling, and lessens the infiltration of inflammatory cells into the affected joint tissues. nih.govnih.gov

Reduction of Ankle Swelling

In mouse models of acute gouty arthritis, administration of this compound has been shown to significantly reduce ankle joint swelling induced by MSU crystals. nih.govmdpi.com The swelling in the affected joints is a primary clinical sign of acute gouty arthritis. ankleandfootcenters.comhealthline.com Following the injection of MSU, model mice typically exhibit a high rate of joint swelling. nih.gov Treatment with this compound, however, leads to a noticeable and dose-dependent decrease in the swelling degree of the ankle joints. nih.govmdpi.com Studies have observed that this ameliorative effect on joint swelling begins within hours of treatment and is sustained over the measurement period. nih.gov The reduction in swelling is a key indicator of the compound's potential to alleviate the acute symptoms of gouty arthritis. mdpi.comresearchgate.net

Table 1: Effect of this compound on Ankle Swelling in a Gouty Arthritis Mouse Model

| Treatment Group | Observation | Outcome |

| Model (MSU-induced) | Exhibited a high rate of joint swelling, peaking a few hours after induction. nih.gov | Significant joint inflammation and swelling. nih.gov |

| This compound-treated | Showed a significant, dose-dependent reduction in MSU-induced joint swelling. nih.govmdpi.com | Alleviation of acute inflammatory symptoms in the ankle joint. nih.gov |

| Colchicine-treated (Control) | Significantly reduced MSU-induced joint swelling. nih.gov | Effective reduction of joint swelling, serving as a positive control. nih.gov |

Suppression of Inflammatory Cell Infiltration

Histopathological analysis of joint tissues from gouty arthritis models reveals that this compound treatment effectively suppresses the infiltration of inflammatory cells. nih.govmdpi.comnih.gov The deposition of MSU crystals in the joint space triggers a robust inflammatory response, characterized by a massive influx of immune cells, particularly neutrophils, into the synovial tissue. mdpi.com This cellular infiltration is a hallmark of gouty inflammation and contributes significantly to joint damage. mdpi.comresearchgate.net Studies have shown that in MSU-injected mice, there is a significant increase in inflammatory cell infiltration accompanied by injury to the ankle joint structure. mdpi.comnih.gov However, treatment with this compound markedly diminishes this infiltration. mdpi.com Pathological sections of ankle joints from this compound-treated mice show substantially fewer inflammatory cells compared to the untreated model group, indicating a potent anti-inflammatory effect at the tissue level. mdpi.comnih.gov

Impact on Cellular Responses in Macrophages

This compound exerts its anti-inflammatory effects by modulating the responses of macrophages, which play a central role in initiating and amplifying the inflammation seen in gout. mdpi.comnih.gov When macrophages encounter MSU crystals, they become activated and release a cascade of pro-inflammatory cytokines. mdpi.com In vitro studies using THP-1-derived macrophages stimulated with MSU have demonstrated that this compound can significantly inhibit this process. mdpi.comnih.gov

Specifically, this compound has been found to suppress the activation of the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. mdpi.comnih.gov The NF-κB pathway is a critical regulator of genes involved in inflammation, while the NLRP3 inflammasome is responsible for processing and activating key inflammatory cytokines like interleukin-1β (IL-1β). nih.gov By inhibiting these pathways, this compound markedly reduces the secretion of major pro-inflammatory cytokines, including IL-1β, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), from macrophages. nih.govmdpi.com This suppression of cytokine release from activated macrophages is a key mechanism underlying this compound's ability to alleviate gouty arthritis. nih.govmdpi.com

Antioxidant Activities

Beyond its anti-inflammatory properties, this compound is recognized as a potent antioxidant. nih.govnih.gov Antioxidant compounds are vital for mitigating oxidative damage caused by reactive oxygen species (ROS). mdpi.com The antioxidant capacity of flavonoids like this compound is a significant aspect of their pharmacological profile. nih.govnih.gov

Radical Scavenging Capacities

This compound demonstrates strong radical scavenging capabilities, which is a primary mechanism by which antioxidants neutralize harmful free radicals. nih.govmdpi.com Free radical scavengers can terminate chain reactions involved in processes like lipid peroxidation by directly interacting with and stabilizing the radicals. mdpi.com The efficacy of an antioxidant is often measured by its ability to scavenge specific, stable free radicals in chemical assays. nih.gov

This compound has been shown to possess strong scavenging activity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. nih.gov The DPPH assay is a widely used and standard method for evaluating the antioxidant potential of various compounds. mdpi.comresearchgate.net In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov Research has determined a specific IC50 value for this compound, quantifying its efficacy in this assay. nih.gov

Table 2: DPPH Radical Scavenging Activity of this compound and Related Flavonoids

| Compound | DPPH Radical Scavenging IC50 (μg/mL) |

| (-)-Epicatechin | 1.86 ± 0.22 nih.gov |

| Isoastilbin (B1163041) | 4.01 ± 0.18 nih.gov |

| Neoisoastilbin (B1250918) | 5.48 ± 0.22 nih.gov |

| Astilbin | 7.34 ± 0.22 nih.gov |

| This compound | 9.14 ± 0.23 nih.gov |

Data presented as mean ± standard deviation.

Enzyme Inhibitory Activities

In addition to its antioxidant effects, this compound has been investigated for its ability to inhibit specific enzymes involved in pathological processes.

Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes mellitus. The overactivity of this enzyme leads to the accumulation of sorbitol, contributing to diabetic complications such as neuropathy, retinopathy, and cataracts. Research has identified this compound as a potent inhibitor of lens aldose reductase. popline.orgwikipedia.org Studies on dihydroflavonols from Engelhardtia chrysolepis highlighted the strong inhibitory action of this compound on this enzyme. popline.org However, a specific IC50 value quantifying this inhibition for this compound is not provided in the cited literature.

Alpha-Glucosidase Inhibition

This compound has been identified as a potential inhibitor of alpha-glucosidase (AG), an enzyme crucial for carbohydrate digestion. In a 2023 study utilizing liquid chromatography-mass spectrometry (LC-MS/MS) on extracts from Bauhinia strychnifolia Craib. stems, this compound was one of seven major compounds identified. researchgate.netnih.gov

To assess its potential biological activity, a Prediction of Activity Spectra for Substances (PASS) analysis was conducted. The PASS server predicted the biological activity spectrum for these compounds, and this compound, along with astilbin and quercetin (B1663063) 3-rhamnoside, was found to have the highest probability of acting as an alpha-glucosidase inhibitor, with a Pa (probability to be active) score greater than 0.7. nih.gov While this computational prediction is strong, the study proceeded with in vitro testing on astilbin and the crude extract, but did not report a specific IC50 value for isolated this compound. researchgate.netnih.gov

| Compound | Predicted Activity (Pa Score) |

|---|---|

| This compound | > 0.7 |

| Astilbin | > 0.7 |

| Quercetin 3-rhamnoside | > 0.7 |

Lipoxygenase (5-hLOX) Inhibition

Specific studies detailing the direct inhibitory activity of isolated this compound on the 5-lipoxygenase (5-hLOX) enzyme were not identified in the reviewed scientific literature. While flavonoids as a class are known to possess anti-inflammatory properties, which can be associated with the inhibition of enzymes like 5-LOX, quantitative data such as IC50 values for the specific interaction between this compound and 5-hLOX are not available.

Cholinesterase Inhibition

There is no specific scientific research available that evaluates the inhibitory effect of this compound on acetylcholinesterase. Consequently, data regarding its potential activity and efficacy (e.g., IC50 values) against this enzyme are currently unreported.

The inhibitory potential of this compound against butyrylcholinesterase has not been reported in the available scientific literature. Research specifically assessing the interaction between this compound and this enzyme has not been published.

Tyrosinase Activity Assessment

An assessment of the effect of this compound on tyrosinase activity has not been documented in the reviewed scientific literature. There are no available studies or corresponding data on the potential inhibitory or enhancing effects of this compound on this enzyme.

Antimicrobial Activity Evaluations

Specific evaluations of the antimicrobial activity of this compound against various microbial strains have not been reported. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, that would define its spectrum of activity against bacteria or fungi are not present in the available scientific literature.

Discrepancies with Previous Antimicrobial Screening

The lack of data on this compound's efficacy against P. acnes presents a significant discrepancy when compared to studies on its isomers and other related flavonoids, which have demonstrated broader antimicrobial properties. For instance, its stereoisomer, Astilbin, has been reported to possess antibacterial activity against various bacterial strains. nih.govnih.gov However, these general antimicrobial screenings of related compounds have not been extended to specifically include this compound's activity against P. acnes.

This discrepancy highlights a gap in the current understanding of this compound's pharmacological profile. While this compound has been investigated for its antioxidant and anti-inflammatory properties, its potential as a direct antimicrobial agent, particularly against bacteria relevant to dermatological conditions, remains unexplored. biocrick.comnih.gov Therefore, the discrepancy is not one of conflicting results but rather a complete lack of specific investigation into this area. Further research is required to determine if this compound possesses any clinically relevant activity against P. acnes.

Molecular Mechanisms of Action and Signaling Pathways

Nuclear Factor Kappa B (NF-κB) Pathway Modulation

The Nuclear Factor Kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, and its modulation is a key aspect of neoastilbin's activity.

This compound has been shown to effectively inhibit the activation of the NF-κB signaling pathway. nih.govmdpi.com Under normal conditions, NF-κB is held in an inactive state in the cytoplasm by binding to an inhibitory protein called IκB. nih.gov Upon stimulation by inflammatory signals, a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to become active. nih.govnih.gov Studies demonstrate that this compound can downregulate key targets within this pathway, thereby suppressing its activation. nih.gov This inhibitory action is crucial as the activation of NF-κB is responsible for the transcription of genes related to pro-inflammatory cytokines like Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govfrontiersin.org By restraining the TLR4/NF-κB pathway, this compound can attenuate inflammation. researcher.life

A critical step in NF-κB activation is the phosphorylation of its p65 subunit, forming phosphorylated-p65 (p-p65). nih.gov This phosphorylation is a prerequisite for the translocation of p65 from the cytoplasm into the nucleus, where it can initiate gene transcription. nih.govfrontiersin.org

Research has demonstrated that this compound significantly reduces the expression levels of p-p65. nih.govnih.gov In studies using monosodium urate (MSU)-stimulated models, this compound treatment markedly decreased the phosphorylation of NF-κB-related proteins, including p-p65, p-IKKα, and p-IκBα. nih.govnih.gov Consequently, the nuclear translocation of p-p65 is significantly diminished in the presence of this compound. nih.gov This suppression was observed both in vitro in THP-1-derived macrophages and in vivo in the ankle joints of a gouty arthritis mouse model, where the expression of p-p65 in the nucleus was not obvious after this compound treatment. nih.gov

| Target Protein | Effect of this compound | Pathway | Observed In | Reference |

|---|---|---|---|---|

| p-IKKα | Reduced Expression | NF-κB | In vivo (MSU-induced mouse model) | nih.gov |

| p-IκBα | Reduced Expression | NF-κB | In vivo (MSU-induced mouse model) | nih.gov |

| p-p65 | Reduced Expression & Nuclear Translocation | NF-κB | In vitro (THP-1 macrophages) & In vivo (mouse model) | nih.govnih.gov |

NOD-like Receptor Protein 3 (NLRP3) Inflammasome Pathway Regulation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory responses. dovepress.comfrontiersin.org this compound has been identified as a significant regulator of this pathway.

The NLRP3 inflammasome consists of three primary components: the sensor protein NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. nih.govdovepress.com Upon activation, these proteins assemble, leading to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. mdpi.com

Studies have shown that this compound can exert its anti-inflammatory effect by inhibiting the activation of the NLRP3 inflammasome. nih.gov In both in vitro and in vivo experiments, inflammatory stimuli like MSU crystals led to a significant increase in the protein expression of NLRP3, Caspase-1, and ASC. nih.govnih.gov Treatment with this compound, however, dose-dependently reduced the expression levels of these key inflammasome proteins. nih.govnih.gov This demonstrates that this compound directly interferes with the formation of the NLRP3 inflammasome complex. nih.gov

The activation of caspase-1 by the NLRP3 inflammasome is directly responsible for the maturation of pro-inflammatory cytokines, most notably pro-IL-1β, into its biologically active form, IL-1β. dovepress.commdpi.com This mature IL-1β is then released from the cell, where it drives potent inflammatory responses. mdpi.comfrontiersin.org

This compound's inhibition of the NLRP3 inflammasome pathway directly leads to the suppression of IL-1β maturation and release. nih.govmdpi.com By reducing the expression of NLRP3, ASC, and caspase-1, this compound effectively diminishes the engine for IL-1β processing. nih.gov Consequently, a significant decrease in the secretion of IL-1β has been observed in both MSU-stimulated macrophages and in animal models of gouty arthritis following treatment with this compound. nih.govmdpi.comfrontiersin.org

| Target Protein/Cytokine | Effect of this compound | Pathway | Observed In | Reference |

|---|---|---|---|---|

| NLRP3 | Reduced Expression | NLRP3 Inflammasome | In vitro (THP-1 macrophages) & In vivo (mouse model) | nih.govnih.gov |

| ASC | Reduced Expression | NLRP3 Inflammasome | In vitro (THP-1 macrophages) & In vivo (mouse model) | nih.govnih.gov |

| Caspase-1 | Reduced Expression | NLRP3 Inflammasome | In vitro (THP-1 macrophages) & In vivo (mouse model) | nih.govnih.gov |

| IL-1β | Suppressed Maturation & Secretion | NLRP3 Inflammasome | In vitro (THP-1 macrophages) & In vivo (mouse model) | nih.govmdpi.comfrontiersin.org |

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a family of proteins essential for the metabolism of a wide variety of compounds, including drugs and xenobiotics. mdpi.com Flavonoids, including this compound, have been shown to interact with these enzymes, which can affect their activity. nih.gov

Research into the interactions between this compound and human cytochrome P450 enzymes has revealed inhibitory effects. Specifically, this compound has been shown to inhibit the activity of CYP3A4 and CYP2D6. nih.gov One study found that this compound exhibited the strongest inhibitory effect on CYP2D6 among three isomers (astilbin, isoastilbin (B1163041), and this compound), with an IC50 value of 1.48 μM. nih.govresearchgate.net Its inhibition of CYP3A4 was also noted, with an IC50 value of 6.51 μM. nih.gov The inhibition of both enzymes by this compound was determined to be reversible and of a noncompetitive type. nih.govresearchgate.net These findings suggest that this compound can influence the metabolic pathways governed by these key enzymes. nih.gov

| Enzyme | Type of Interaction | IC50 Value (μM) | Inhibition Type | Reference |

|---|---|---|---|---|

| CYP3A4 | Inhibition | 6.51 | Noncompetitive | nih.gov |

| CYP2D6 | Inhibition | 1.48 | Noncompetitive | nih.govresearchgate.net |

Binding with CYP3A4

This compound, along with its isomers astilbin (B1665800) and isoastilbin, has been the subject of studies to clarify its interaction with human cytochrome P450 3A4 (CYP3A4), a crucial enzyme in drug metabolism. researchgate.netnih.gov Research employing spectral analysis, molecular docking, and molecular dynamics simulation has demonstrated that this compound binds to CYP3A4. researchgate.netnih.gov The binding affinity of this compound to CYP3A4 is considered moderate, with association constants (Ka) in the range of 10⁴ to 10⁵ L·mol⁻¹. researchgate.netnih.gov Among its isomers, this compound exhibits a lower binding affinity for CYP3A4 compared to astilbin and isoastilbin. researchgate.netnih.gov

The interaction between this compound and CYP3A4 involves the formation of a complex primarily through hydrogen bonds and van der Waals forces. researchgate.netmdpi.com This binding leads to a static quenching of the intrinsic fluorescence of CYP3A4 and induces conformational changes in the enzyme's secondary structure. researchgate.netnih.gov Despite its lower affinity relative to its isomers, this compound's interaction with CYP3A4 is significant enough to inhibit the enzyme's activity, with a reported IC50 value of 6.51 μM. researchgate.netnih.gov

Binding with CYP2D6

This compound's interaction with another critical cytochrome P450 enzyme, CYP2D6, has also been investigated. nih.gov Multi-spectroscopic methods and molecular docking studies have shown that this compound binds to CYP2D6, causing a static quenching of the enzyme's fluorescence. nih.gov This binding, facilitated by hydrogen bonds and van der Waals forces, results in conformational and micro-environmental changes in the CYP2D6 protein. nih.gov

Notably, this compound demonstrates the strongest inhibitory effect on CYP2D6 activity among its isomers, with an IC50 value of 1.48 μM. researchgate.netresearchgate.netnih.gov This potent inhibition highlights the compound's significant potential for interactions with drugs metabolized by CYP2D6. researchgate.netresearchgate.netnih.gov

Characterization of Inhibition Type (Noncompetitive, Mixed)

Kinetic studies have characterized the type of inhibition this compound exerts on both CYP3A4 and CYP2D6. For both enzymes, this compound has been identified as a noncompetitive inhibitor. researchgate.netresearchgate.netnih.gov This indicates that this compound binds to a site on the enzyme that is distinct from the substrate-binding site, and its binding reduces the enzyme's catalytic efficiency without preventing the substrate from binding. The inhibition by this compound on both CYP3A4 and CYP2D6 has been found to be reversible. researchgate.netresearchgate.netnih.gov

In contrast, its isomer isoastilbin exhibits a mixed type of inhibition for CYP3A4 and a noncompetitive type for CYP2D6. researchgate.netresearchgate.netnih.gov

Inhibitory Effects of this compound and Its Isomers on CYP3A4 and CYP2D6

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type |

|---|---|---|---|

| This compound | CYP3A4 | 6.51 researchgate.netnih.gov | Noncompetitive researchgate.netresearchgate.netnih.gov |

| This compound | CYP2D6 | 1.48 researchgate.netnih.gov | Noncompetitive researchgate.netresearchgate.netnih.gov |

| Astilbin | CYP3A4 | 2.63 researchgate.netnih.gov | Noncompetitive researchgate.netresearchgate.netnih.gov |

| Astilbin | CYP2D6 | 14.16 researchgate.netnih.gov | Noncompetitive researchgate.netresearchgate.netnih.gov |

| Isoastilbin | CYP3A4 | 3.03 researchgate.netnih.gov | Mixed researchgate.netresearchgate.netnih.gov |

Implications for Herb-Drug Interactions

The demonstrated inhibition of CYP3A4 and CYP2D6 by this compound carries significant implications for herb-drug interactions. researchgate.netresearchgate.netnih.gov These two enzymes are responsible for the metabolism of a vast number of clinically used drugs. nih.govjfda-online.com By inhibiting their activity, this compound can alter the pharmacokinetics of co-administered drugs, potentially leading to increased drug levels and a higher risk of adverse effects. nih.govjfda-online.com

Given that this compound is a constituent of some herbal remedies, its potent inhibition of CYP2D6 and moderate inhibition of CYP3A4 suggest that consumption of such herbs could lead to clinically relevant interactions with conventional medications. researchgate.netnih.govnih.govjfda-online.com

Other Proposed Signaling Pathways and Molecular Targets

Due to the structural similarity between this compound and its isomer astilbin, the signaling pathways affected by astilbin are considered potentially relevant for this compound.

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway (as relevant to astilbin, potential for this compound due to isomerism)

Research on astilbin has shown its ability to modulate the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway. Studies have indicated that astilbin can inhibit the phosphorylation of PI3K and Akt. nih.gov This pathway is crucial in regulating cell proliferation, survival, and inflammation. nih.gov For instance, in the context of osteoarthritis, astilbin has been shown to ameliorate symptoms by downregulating the PI3K/Akt signaling pathway. nih.govnih.gov Another study suggested that the pro-angiogenic effects of astilbin may be mediated through the activation of the PI3K/Akt pathway. rsc.orgrsc.org The involvement of the PI3K pathway has also been noted in the astilbin-induced production of certain regulatory T cells. x-mol.netnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway (as relevant to astilbin, potential for this compound due to isomerism)

The Mitogen-Activated Protein Kinase (MAPK) pathway is another significant signaling cascade that has been shown to be influenced by astilbin. Astilbin has been found to suppress the activation of the MAPK pathway in the context of acute respiratory distress syndrome. nih.gov Conversely, other research indicates that astilbin can activate the MAPK/ERK-dependent pathway, which may contribute to its pro-angiogenic activities. rsc.orgrsc.org The MAPK signaling pathway has also been implicated in the immunomodulatory effects of astilbin, specifically in the induction of regulatory T cells. x-mol.netnih.gov

Potential Targets for Uric Acid Lowering

This compound demonstrates potential for lowering uric acid levels by targeting key proteins involved in uric acid production and transport. These targets include the Concentrative Nucleoside Transporter 2 (CNT2), Xanthine (B1682287) Oxidase (XOD), and Urate Transporter 1 (URAT1).

Concentrative Nucleoside Transporter 2 (CNT2):

CNT2, also known as the sodium-dependent purine (B94841) nucleoside transporter (SPNT), is primarily responsible for the absorption of purine nucleosides in the intestine. nih.govsolvobiotech.com By inhibiting CNT2, the uptake of purine precursors of uric acid can be reduced, thereby preventing the overproduction of uric acid. nih.gov CNT2 is a member of the SLC28 gene family and preferentially transports purine nucleosides and uridine. solvobiotech.comnih.gov It is expressed in various tissues, including the small intestine, kidney, liver, and heart. solvobiotech.comuniprot.org Molecular docking studies have suggested that metabolites of this compound exhibit strong binding activities with CNT2, indicating a potential mechanism for reducing purine absorption. nih.gov

Xanthine Oxidase (XOD):

Xanthine oxidase is a critical enzyme in the purine metabolism pathway, catalyzing the final two steps that lead to the production of uric acid from hypoxanthine (B114508) and xanthine. nih.govmdpi.com Inhibition of XOD activity is a well-established strategy for lowering serum uric acid levels. nih.govresearchgate.net Research on total flavonoids from Smilax glabra, which include this compound, has shown a significant reduction in hepatic XOD activities in hyperuricemic mice. nih.gov This suggests that this compound contributes to the uric acid-lowering effect by directly inhibiting the enzymatic activity of XOD, thus reducing the synthesis of uric acid. nih.govresearchgate.net

Urate Transporter 1 (URAT1):

URAT1, encoded by the SLC22A12 gene, is a crucial transporter located in the apical membrane of the proximal tubules in the kidney. frontiersin.org It plays a major role in the reabsorption of uric acid from the urine back into the bloodstream. mdpi.comnih.gov Consequently, inhibiting URAT1 is an effective therapeutic approach to increase the excretion of uric acid and lower its concentration in the blood. mdpi.comexplorationpub.com While direct studies on this compound's effect on URAT1 are part of broader research, related compounds like astilbin have been shown to suppress URAT1 expression. researchgate.net Molecular docking analyses also indicate that metabolites derived from compounds within Smilax glabra, including this compound, have a strong binding affinity for URAT1. nih.gov This suggests that this compound may exert a uricosuric effect by hindering the reabsorption of uric acid in the kidneys.

Interactive Data Table: this compound's Potential Uric Acid Lowering Targets

| Target | Name | Function | Location | Effect of this compound (or related compounds) |

| CNT2 | Concentrative Nucleoside Transporter 2 | Intestinal absorption of purine nucleosides | Small Intestine | Potential inhibition, reducing purine uptake nih.gov |

| XOD | Xanthine Oxidase | Catalyzes the final steps of uric acid synthesis | Liver, other tissues | Inhibition of enzyme activity, reducing uric acid production nih.gov |

| URAT1 | Urate Transporter 1 | Reabsorption of uric acid from urine | Kidney (Proximal Tubules) | Potential inhibition, increasing uric acid excretion nih.govresearchgate.net |

Pharmacokinetic and Biopharmaceutical Aspects of Neoastilbin

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The journey of neoastilbin through the body involves several key processes that determine its ultimate bioavailability and potential effects.

Studies in rat models have been crucial in elucidating the bioavailability of this compound, often in comparison to its isomer, astilbin (B1665800). Research has consistently shown that this compound exhibits poor absorption in rats. nih.govmdpi.com

In one study, the absolute oral bioavailability of this compound in rats was determined to be a mere 0.28%. nih.govmdpi.comresearchgate.net This indicates that only a very small fraction of the orally administered dose reaches the systemic circulation. This poor bioavailability is a significant characteristic of this compound and its isomers. nih.govmdpi.com When administered intravenously at a dose of 2 mg/kg, the maximum serum concentration (Cmax) of this compound was 8566.7 ± 3091.8 ng/mL, found at 0.17 hours. nih.gov In contrast, after oral administration of 20 mg/kg, the Cmax was significantly lower at 57.5 ng/mL, reached at 0.5 hours. nih.govmdpi.com

| Compound | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Absolute Bioavailability (%) |

|---|---|---|---|---|---|

| This compound | Intravenous | 2 | 8566.7 ± 3091.8 | 0.17 | - |

| This compound | Oral | 20 | 57.5 | 0.5 | 0.28 |

| Astilbin | Intravenous | 2 | 5883.4 ± 2081.0 | 0.17 | - |

| Astilbin | Oral | 20 | 60.9 | 0.17 | 0.30 |

The limited absorption of this compound can be largely attributed to its physicochemical properties. mdpi.com Key factors include its solubility and lipophilicity, which are critical for passive diffusion across the intestinal epithelium, the primary mechanism for flavonoid absorption. nih.gov

This compound has a water solubility of 217.16 μg/mL at 25°C, which, while higher than its isomer astilbin (132.72 μg/mL), still classifies it as a "very slightly soluble" compound. nih.govresearchgate.netresearchgate.net The oil-water distribution coefficient (log P) is another important determinant. In simulated gastric fluid (SGF), the log P of this compound is 1.39, and in simulated intestinal fluid (SIF), it is 0.98. nih.govmdpi.comresearchgate.net These low log P values, particularly in SIF, indicate that this compound has difficulty passing through the lipid-rich cell membranes of intestinal epithelial cells. nih.govmdpi.com

| Compound | Water Solubility (μg/mL at 25°C) | log P (SGF) | log P (SIF) |

|---|---|---|---|

| This compound | 217.16 | 1.39 | 0.98 |

| Astilbin | 132.72 | 1.57 | 1.09 |

Once absorbed, flavonoids like this compound undergo various metabolic transformations. In vivo, absorbed flavonoids are known to be subject to deglycosylation, sulfation, glucuronidation, and/or methylation in intestinal epithelial cells and hepatocytes. nih.gov

In Vivo Pharmacokinetic Profiles

The pharmacokinetic profile of this compound in rats reveals rapid elimination from the body. Following intravenous administration, the plasma concentration of this compound decreases quickly over time. nih.gov The half-life (t1/2) of this compound was calculated to be 1.2 hours, which is longer than that of astilbin (0.5 hours). nih.gov Other pharmacokinetic parameters such as the time to reach maximum concentration (Tmax), clearance (CL), and mean residence time (MRT) were found to be very similar between this compound and astilbin. nih.gov The poor absorption and rapid clearance contribute to the low systemic exposure of this compound after oral administration. nih.govmdpi.com

Plasma Quantification Methodologies

Accurate quantification of this compound in plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govresearchgate.net An effective plasma pretreatment method is crucial to eliminate endogenous matrix components and ensure accurate measurement. nih.gov

In one study, a protein precipitation method was optimized for plasma sample preparation. nih.gov Methanol and acetonitrile (B52724) were compared as protein precipitators, with the supernatant being analyzed by HPLC. nih.gov This method allowed for the successful determination of trace amounts of this compound in plasma, enabling the detailed pharmacokinetic analysis. nih.govresearchgate.net Another study utilized ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) for the metabolic fingerprinting of plasma samples from rats administered with Smilax glabra Roxb, which contains this compound. frontiersin.org This advanced analytical technique allowed for the identification of this compound and its metabolites in the plasma. frontiersin.org

Structure Activity Relationships Sar and Comparative Studies

Comparison of Biological Activities with Stereoisomers (Astilbin, Isoastilbin (B1163041), Neoisoastilbin)

The biological activities of neoastilbin and its stereoisomers have been a subject of comparative research, revealing varying potencies across several pharmacological domains. While astilbin (B1665800) is the most studied isomer due to its natural abundance, research indicates that its counterparts also possess significant, and sometimes superior, bioactivities. mdpi.comnih.gov

Antioxidant Activity: Studies evaluating the antioxidant capacity of the four stereoisomers have shown clear differences. One study measured their ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. mdpi.com The results indicated that the trans-stereoisomers, isoastilbin and neoisoastilbin (B1250918), exhibited stronger antioxidant activities than the cis-stereoisomers, astilbin and this compound. mdpi.com For instance, the IC50 values for DPPH radical scavenging were lower for isoastilbin and neoisoastilbin compared to this compound and astilbin, signifying greater potency. mdpi.com A similar trend was observed in ferric reducing antioxidant power (FRAP) assays. mdpi.comsemanticscholar.org

Interactive Data Table: Comparative Antioxidant Activities of Astilbin Stereoisomers

| Compound | DPPH Scavenging IC50 (μg/mL) mdpi.com | ABTS+ Scavenging IC50 (μg/mL) mdpi.com | Ferric Reducing Antioxidant Power (FRAP) (µM FeSO₄ equivalent at 50 µg/mL) mdpi.com |

|---|---|---|---|

| This compound | 9.14 ± 0.23 | 6.84 ± 0.55 | 223.78 ± 25.87 |

| Astilbin | 7.34 ± 0.22 | 6.48 ± 1.13 | 148.22 ± 15.95 |

| Isoastilbin | 4.01 ± 0.18 | 3.11 ± 0.90 | 400.44 ± 23.15 |

| Neoisoastilbin | 5.48 ± 0.22 | 1.41 ± 0.55 | 421.56 ± 4.16 |

Anti-inflammatory and Immunosuppressive Activities: All four stereoisomers have demonstrated anti-inflammatory and immunosuppressive properties. nih.govselleckchem.com They can significantly inhibit the secretion of pro-inflammatory cytokines like IL-1β and IL-6, as well as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com Astilbin, in particular, has been noted for its novel selective immunosuppressive activity. nih.govresearchgate.net Its three isomers are reported to show similar immunosuppressive effects. researchgate.net

Antimicrobial and Enzyme Inhibitory Activity: The isomers have shown varied antimicrobial activities. nih.gov In a study against Streptococcus sobrinus, a bacterium implicated in dental caries, this compound, astilbin, and isoastilbin all demonstrated growth inhibition. yalma.ru Notably, this compound exhibited the most potent inhibitory activity against glucosyltransferase (GTase), an enzyme crucial for dental plaque formation, with a lower IC50 value compared to its isomers. yalma.ru

Research on their effects on human cytochrome P450 (CYP) enzymes, which are critical for drug metabolism, also highlights significant differences. A study on CYP3A4 and CYP2D6 revealed that this compound had the strongest inhibitory effect on CYP2D6, whereas astilbin was the most potent inhibitor of CYP3A4. nih.govresearchgate.net

Impact of Stereochemical Configuration on Pharmacological Effects

The stereochemical configuration at the C-2 and C-3 positions of the flavanonol core is a critical determinant of the pharmacological effects of these isomers. mdpi.comyalma.ru The arrangement of the substituents at these chiral centers influences how the molecule fits into the active site of enzymes and receptors, thereby dictating its biological efficacy.

The distinction between cis (astilbin, this compound) and trans (isoastilbin, neoisoastilbin) configurations appears to be particularly important for antioxidant activity. The trans configuration generally results in higher antioxidant capacity. mdpi.com This suggests that the spatial relationship between the B-ring and the rhamnose moiety affects the molecule's ability to donate hydrogen atoms or electrons to neutralize free radicals.

In the context of enzyme inhibition, the stereochemistry governs the potency and mechanism of action. For instance, against glucosyltransferase, the specific 3D structure of this compound allows for a more effective interaction with the enzyme compared to astilbin and isoastilbin. yalma.ru Similarly, the differential inhibition of CYP3A4 and CYP2D6 enzymes underscores the impact of stereochemistry. nih.govresearchgate.net this compound's potent, noncompetitive inhibition of CYP2D6, contrasted with astilbin's stronger inhibition of CYP3A4, demonstrates that subtle changes in stereochemical configuration can lead to significant shifts in pharmacological profiles, potentially affecting drug-drug interactions. nih.govresearchgate.net

Differential Binding Affinities to Molecular Targets among Isomers

The varying biological activities of the stereoisomers can be traced back to their differential binding affinities for specific molecular targets. Molecular docking and spectroscopic studies have provided insights into these interactions.

Cytochrome P450 Enzymes: Studies on the interaction with human cytochrome P450 enzymes have been particularly revealing. For CYP3A4, spectral analysis and molecular docking showed that astilbin has the highest binding affinity, followed by isoastilbin, and then this compound. researchgate.netnih.gov The binding is driven by hydrogen bonds and van der Waals forces. researchgate.netnih.gov Conversely, for CYP2D6, this compound displays the strongest binding ability and inhibitory effect. nih.govresearchgate.net All three isomers (astilbin, isoastilbin, and this compound) were found to bind strongly to CYP2D6, leading to static quenching of the enzyme's intrinsic fluorescence. researchgate.net

Interactive Data Table: Inhibitory Effects (IC50) of Astilbin Isomers on Cytochrome P450 Enzymes

| Compound | CYP3A4 IC50 (μM) nih.gov | CYP2D6 IC50 (μM) nih.gov |

|---|---|---|

| This compound | 6.51 | 1.48 |

| Astilbin | 2.63 | 14.16 |

| Isoastilbin | 3.03 | 11.87 |

Serum Albumin: The interaction of these flavonoids with transport proteins like serum albumin, which affects their distribution in the body, is also influenced by their structure. Studies on astilbin's binding to bovine serum albumin (BSA) and human serum albumin (HSA) show a strong affinity, with binding occurring primarily at a single site through hydrogen bonding and van der Waals forces. rsc.orgsemanticscholar.orgmdpi.com Although specific comparative data for all four isomers' binding to albumin is limited, the established principle that stereochemistry affects molecular interactions suggests that their binding affinities and constants would likely differ.

Isomerization in Biological Systems and its Implications for Bioactivity

Studies have shown that astilbin and this compound undergo isomerization in simulated intestinal fluid (SIF) at a pH of 6.8. mdpi.comnih.gov When incubated in SIF, a portion of astilbin converts to its cis-trans isomer, neoisoastilbin, while this compound converts to isoastilbin. nih.govresearchgate.netnih.gov This interconversion occurs through a chalcone (B49325) intermediate and is dependent on factors like pH and temperature. researchgate.nettandfonline.comacs.org this compound has been found to be more stable than astilbin in these conditions. mdpi.comnih.gov After 4 hours of incubation in SIF, 88.3% of this compound remained, compared to 78.6% of astilbin. nih.govnih.gov

This in-vivo isomerization suggests that administering a single isomer may result in the presence of other isomers within the body. nih.gov Pharmacokinetic studies in rats showed that despite differences in physicochemical properties like water solubility (this compound is more soluble than astilbin), their absolute bioavailability was very poor and not significantly different (0.28% for this compound vs. 0.30% for astilbin). nih.govresearchgate.netnih.gov The occurrence of isomerization in vivo has led to the suggestion that for the purpose of drug development, astilbin and its isomers might be considered as a single substance, making the purification of an individual component potentially unnecessary. nih.govresearchgate.net

Advanced Research Methodologies and Translational Approaches

In Vitro Experimental Models

In vitro models are fundamental in neoastilbin research for initial screening, mechanism elucidation, and establishing a basis for further animal studies. These models allow for controlled investigation of the compound's effects on specific cell types and biochemical pathways.

Cell Culture Assays (e.g., RAW264.7 cells, THP-1 derived macrophages)

Macrophage cell lines are critical tools for studying the inflammatory processes central to conditions like gouty arthritis. nih.govnih.gov The human monocytic cell line THP-1, when differentiated into macrophages, serves as a key model to investigate the effects of this compound on inflammation. nih.govnih.govmdpi.com

In studies using THP-1-derived macrophages stimulated with monosodium urate (MSU) crystals—the etiological agent of gout—this compound has demonstrated significant anti-inflammatory activity. nih.govnih.gov Treatment with this compound markedly diminishes the secretion of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.govmdpi.com This reduction in inflammatory mediators is achieved by suppressing the activation of crucial signaling pathways, specifically the nuclear factor kappa B (NF-κB) and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways. nih.govnih.gov The NLRP3 inflammasome is particularly relevant to the inflammatory cascade initiated by MSU crystals. researchgate.net

Similarly, the murine macrophage cell line RAW264.7 is a widely used model for studying inflammatory responses, often induced by lipopolysaccharide (LPS). rbmb.netmdpi.com Research on various flavonoids in these cells shows inhibition of inflammatory markers like nitric oxide (NO), IL-6, and TNF-α. mdpi.comnih.gov While direct studies on this compound in RAW264.7 cells are part of the broader investigation into flavonoids, the THP-1 model has provided specific evidence for its anti-gout potential. nih.govmdpi.com

Table 1: Effect of this compound on Inflammatory Cytokine Secretion in MSU-Stimulated THP-1-Derived Macrophages

| Cytokine | Effect of MSU Stimulation | Effect of this compound Treatment | Associated Pathway |

|---|---|---|---|

| Interleukin-1β (IL-1β) | Significantly Increased | Significantly Decreased nih.govmdpi.com | NLRP3 Inflammasome, NF-κB nih.gov |

| Interleukin-6 (IL-6) | Significantly Increased | Significantly Decreased nih.govmdpi.com | NF-κB nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significantly Increased | Significantly Decreased nih.govmdpi.com | NF-κB nih.gov |

Enzyme Assays

Enzyme assays are essential for determining if a compound directly interacts with and modulates the activity of specific enzymes involved in a disease pathway. nih.gov In the context of hyperuricemia and gout, a key enzyme is Xanthine (B1682287) Oxidase (XO), which is responsible for the final steps of purine (B94841) metabolism that produce uric acid. researchgate.net3hbiomedical.com

Research on astilbin (B1665800), a stereoisomer of this compound, has shown that it can reduce serum levels of XO in hyperuricemic mice. researchgate.net Similarly, extracts containing this compound have been found to inhibit XO activity. mdpi.com These findings suggest that a direct inhibitory effect on XO is a likely mechanism for the uric acid-lowering properties of this compound. Fluorometric and colorimetric assay kits are commercially available to perform high-throughput screening of compounds like this compound for their inhibitory effects on enzymes such as XO. bioassaysys.com

Another important class of enzymes in inflammation is Cyclooxygenase (COX), particularly the inducible isoform COX-2, which is responsible for producing pro-inflammatory prostanoids. assaygenie.com Various in vitro assays, including fluorometric and radiochemical methods, are used to screen for COX inhibitors. diva-portal.org The anti-inflammatory profile of this compound suggests that investigating its potential to inhibit COX-2 activity is a relevant area of inquiry.

Assessment of Cellular Responses and Cytotoxicity for Experimental Design

Before evaluating the specific anti-inflammatory or enzyme-inhibiting effects of this compound, it is crucial to assess its cytotoxicity to ensure that the observed results are not merely a consequence of cell death. nih.gov Researchers first determine a range of non-toxic concentrations of the compound for use in subsequent mechanistic studies. nih.gov

Standard cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to measure cell metabolic activity as an indicator of cell viability. The LDH (lactate dehydrogenase) assay, which measures the release of LDH from cells with damaged membranes, is another common method to quantify cytotoxicity. nih.gov For instance, studies on other flavonoids have utilized these assays on RAW264.7 macrophages to establish safe experimental concentrations before proceeding with anti-inflammatory assessments. nih.gov This foundational step is critical for the valid design and interpretation of in vitro experiments investigating the therapeutic properties of this compound.

In Vivo Animal Models

Animal models are indispensable for evaluating the systemic effects, efficacy, and physiological responses to this compound in a living organism, bridging the gap between cellular assays and potential therapeutic applications.

Gouty Arthritis Mouse Models

To study the in vivo efficacy of this compound against gout, researchers utilize acute gouty arthritis models in mice. nih.gov A standard method involves the intra-articular injection of MSU crystals into the ankle joint or footpad, which mimics the acute inflammatory attack of gout. mdpi.comfrontiersin.org This injection leads to measurable signs of inflammation, including significant joint swelling, pain, and the infiltration of inflammatory cells, particularly neutrophils, into the joint tissue. nih.govfrontiersin.org

Studies have shown that administration of this compound or its stereoisomer, neoisoastilbin (B1250918), significantly ameliorates these inflammatory responses. nih.govnih.gov this compound treatment has been observed to reduce MSU-induced ankle swelling in a dose-dependent manner. mdpi.com Histopathological analysis of the joint tissue from this compound-treated mice reveals a marked decrease in the infiltration of inflammatory cells compared to untreated model mice. mdpi.comnih.gov Furthermore, consistent with in vitro findings, this compound reduces the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α within the inflamed joint tissue and suppresses the activation of the NF-κB and NLRP3 inflammasome pathways in vivo. nih.govmdpi.comnih.gov

Table 2: Effects of this compound in MSU-Induced Gouty Arthritis Mouse Models

| Parameter | Effect in MSU-Induced Model | Effect Following this compound Treatment | Source(s) |

|---|---|---|---|

| Ankle/Joint Swelling | Significantly Increased | Significantly Decreased | mdpi.comnih.gov |

| Inflammatory Cell Infiltration | Markedly Increased | Significantly Reduced | mdpi.comnih.gov |

| IL-1β, IL-6, TNF-α Levels | Significantly Increased | Significantly Decreased | mdpi.comnih.gov |

| NF-κB/NLRP3 Pathway | Activated | Inhibited | nih.govnih.gov |

Hyperuricemic Mouse Models

To investigate the effect of this compound on the underlying cause of gout—high levels of uric acid—researchers use hyperuricemic mouse models. These models are typically established by administering a uricase inhibitor, such as potassium oxonate, which blocks the enzyme that breaks down uric acid in rodents. researchgate.netmdpi.comnih.gov This leads to an accumulation of uric acid in the blood, mimicking the hyperuricemic condition in humans.

Research has demonstrated that the total flavonoids from Smilax glabra Roxb., which include astilbin, this compound, isoastilbin (B1163041), and neoisoastilbin, possess therapeutic activity against hyperuricemia. nih.gov Specifically, studies on astilbin stereoisomers have confirmed their anti-hyperuricemic effects in these mouse models. nih.gov Treatment with these compounds can significantly lower serum uric acid levels. nih.gov The mechanism is linked to the inhibition of xanthine oxidase, the enzyme that produces uric acid, and the regulation of renal transporters involved in uric acid excretion. nih.gov These animal models are crucial for confirming the uric acid-lowering potential of this compound observed in enzymatic assays.

Application of Genetically Diverse Animal Populations

Traditional preclinical research on phytochemicals has predominantly utilized inbred mouse strains, which, despite their utility in mechanistic studies, lack the genetic variability inherent in the human population. This genetic homogeneity can limit the translational potential of research findings. nih.govrsc.org The use of genetically diverse animal populations, such as the Collaborative Cross (CC) or Diversity Outbred (DO) mice, represents a significant methodological advancement for phytochemical research. nih.govrsc.org These models introduce a level of genetic variation comparable to that of human populations, making them powerful tools for several key areas of investigation. nih.govembopress.org

While specific studies applying these models to this compound have not been identified, their potential utility is substantial. Employing genetically diverse models could help predict the interindividual variability in the bioavailability and efficacy of this compound, identify specific genetic loci or genes that govern the response to this compound, and uncover novel mechanisms of action. nih.govnih.gov This approach addresses a critical challenge in phytochemical research: the often-observed discrepancy between results in animal models and outcomes in human clinical trials. rsc.org By integrating the genetic complexity of the human population into preclinical studies, researchers can gain more robust insights into how individuals might respond differently to this compound, paving the way for more personalized nutritional and therapeutic strategies. nih.gov

Zebrafish as a Model Organism for Phytochemical Research

The zebrafish (Danio rerio) has emerged as a valuable and versatile model organism in various fields of biomedical research, including the study of phytochemicals. nih.gov Its advantages include high genetic homology with humans (approximately 70%), rapid external development, and optical transparency of embryos, which permits real-time imaging of organ development and cellular processes. nih.gov These characteristics make the zebrafish an efficient model for high-throughput screening of the bioactivity and potential toxicity of natural compounds.